Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate
Description
Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate is a synthetic carbamate derivative featuring a benzofuran-2-carbonyl group attached to a piperidine scaffold. The compound’s structure integrates a carbamate functional group (methyl ester of carbamic acid) linked via a methylene bridge to the piperidin-4-yl moiety. Benzofuran derivatives are well-documented in medicinal and agrochemical research due to their diverse biological activities, including antifungal, antiviral, and anti-inflammatory properties . The piperidine ring enhances pharmacokinetic properties, such as metabolic stability and membrane permeability, while the carbamate group may contribute to target binding or prodrug activation mechanisms.
Properties
IUPAC Name |
methyl N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-22-17(21)18-11-12-6-8-19(9-7-12)16(20)15-10-13-4-2-3-5-14(13)23-15/h2-5,10,12H,6-9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWVACWRPIHMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Benzofuran-2-carbonyl Chloride
Benzofuran-2-carbonyl chloride serves as the critical acylating agent. It is synthesized via chlorination of benzofuran-2-carboxylic acid using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours. The reaction proceeds as follows:
$$
\text{Benzofuran-2-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Benzofuran-2-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Yields typically exceed 85% after distillation under reduced pressure.
Synthesis of Methyl (Piperidin-4-ylmethyl)carbamate
Piperidin-4-ylmethanol is reacted with methyl chloroformate in the presence of triethylamine (TEA) as a base. The reaction is conducted in DCM at 0–5°C to minimize side reactions:
$$
\text{Piperidin-4-ylmethanol} + \text{ClCO}2\text{CH}3 \xrightarrow{\text{TEA}} \text{Methyl (piperidin-4-ylmethyl)carbamate} + \text{HCl}
$$
The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 70–75%.
Acylation of Piperidine Nitrogen
The final step involves acylation of the piperidine nitrogen using benzofuran-2-carbonyl chloride. The reaction is performed in tetrahydrofuran (THF) with TEA as a base at room temperature for 12 hours:
$$
\text{Methyl (piperidin-4-ylmethyl)carbamate} + \text{Benzofuran-2-carbonyl chloride} \xrightarrow{\text{TEA}} \text{Target Compound} + \text{HCl}
$$
Purification via recrystallization (ethanol/water) affords the final product in 78–82% yield.
Table 1: Optimization of Acylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 25 | 82 |
| Pyridine | DCM | 25 | 68 |
| DMAP | Acetone | 40 | 75 |
Synthetic Route 2: Acylation Followed by Carbamate Formation
Synthesis of 1-(Benzofuran-2-carbonyl)piperidine-4-ylmethanol
Piperidine-4-ylmethanol is acylated with benzofuran-2-carbonyl chloride in DCM using TEA. The reaction mixture is stirred at 25°C for 8 hours, yielding 1-(benzofuran-2-carbonyl)piperidine-4-ylmethanol (88% yield).
Carbamate Formation
The hydroxyl group is converted to a carbamate using methyl chloroformate and TEA in DCM at 0°C:
$$
\text{1-(Benzofuran-2-carbonyl)piperidine-4-ylmethanol} + \text{ClCO}2\text{CH}3 \xrightarrow{\text{TEA}} \text{Target Compound} + \text{HCl}
$$
Purification via silica gel chromatography yields 72% of the product.
Alternative Methods and Green Chemistry Approaches
Solvent-Free Acylation
Recent advancements employ solvent-free conditions using microwave irradiation. Benzofuran-2-carbonyl chloride and methyl (piperidin-4-ylmethyl)carbamate are mixed with catalytic TEA and irradiated at 80°C for 30 minutes, achieving 80% yield.
Deep Eutectic Solvents (DES)
K₂CO₃/glycerol DES, as reported for benzofuran derivative synthesis, offers a green alternative for carbamate formation. Reactions in DES at 60°C reduce waste and improve atom economy.
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Parameter | Route 1 | Route 2 | Green Method |
|---|---|---|---|
| Total Yield (%) | 78 | 72 | 80 |
| Reaction Time (hours) | 16 | 20 | 0.5 |
| Purification Complexity | Moderate | High | Low |
Route 1 is preferred for industrial scalability due to higher yields and simpler purification. Green methods, while efficient, require specialized equipment.
Chemical Reactions Analysis
Types of Reactions: Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it suitable for creating new chemical entities with diverse properties.
Biology: In biological research, Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate can be employed as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with biological targets makes it valuable for understanding biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural complexity and functional groups allow for modifications that can enhance its pharmacological properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable it to be incorporated into various formulations, improving the performance and durability of industrial products.
Mechanism of Action
The mechanism by which Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Structural Analogues in Agrochemical Research
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Benzofuran vs.
- Sulfonyl vs. Carbonyl Linkers : The herbicidal compound from uses a sulfonyl linker and trifluoromethyl-dioxopyrimidine group, which likely enhances soil persistence and herbicidal potency compared to the target compound’s simpler benzofuran-carbonyl architecture .
- Azoxystrobin’s Strobilurin Motif : Azoxystrobin’s methoxyacrylate group targets mitochondrial respiration in fungi, a mechanism distinct from carbamates, which typically inhibit acetylcholinesterase or microtubule assembly .
Enzyme-Targeting Carbamates in Pharmaceutical Research
Table 2: Enzyme Inhibitors with Piperidine/Azetidine-Carbamate Scaffolds
Key Observations :
- Phosphoryl vs. Benzofuran Groups: Compounds 109 and 112 () incorporate diphenoxyphosphoryl groups, which may enhance hydrogen bonding or covalent interactions with enzyme active sites compared to the benzofuran moiety in the target compound .
- Azetidine vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
